molecular formula C25H16N2 B14630193 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline CAS No. 57094-78-7

2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline

Cat. No.: B14630193
CAS No.: 57094-78-7
M. Wt: 344.4 g/mol
InChI Key: LOVRUJUJVJFDEF-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is a complex heterocyclic compound that features a fused ring system combining quinoline and indenoquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for drug development and other scientific applications.

Properties

CAS No.

57094-78-7

Molecular Formula

C25H16N2

Molecular Weight

344.4 g/mol

IUPAC Name

2-quinolin-2-yl-10H-indeno[1,2-g]quinoline

InChI

InChI=1S/C25H16N2/c1-3-7-20-17(6-1)13-19-15-25-18(14-21(19)20)10-12-24(27-25)23-11-9-16-5-2-4-8-22(16)26-23/h1-12,14-15H,13H2

InChI Key

LOVRUJUJVJFDEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC(=N4)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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